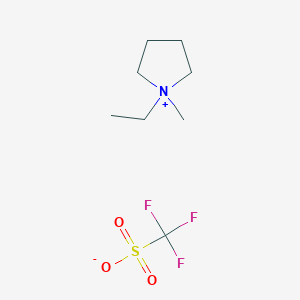
Ethyl 2-(3-formylphenoxy)-2-methylpropanoate
概要
説明
Ethyl 2-(3-formylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropanoate backbone, with a 3-formylphenoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-formylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(3-formylphenoxy)-2-methylpropanoic acid with ethanol in the presence of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反応の分析
Types of Reactions
Ethyl 2-(3-formylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-carboxyphenoxy)-2-methylpropanoic acid.
Reduction: Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(3-formylphenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(3-formylphenoxy)-2-methylpropanoate depends on its specific application. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The formyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Ethyl 2-(3-formylphenoxy)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-formylphenoxy)-2-methylpropanoate: Similar structure but with the formyl group in the para position, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its physical properties and reactivity.
Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate: Similar structure but with a hydroxyl group instead of a formyl group, which may alter its chemical behavior and applications.
This compound is unique due to the presence of both the formyl and ester functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
ethyl 2-(3-formylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-12(15)13(2,3)17-11-7-5-6-10(8-11)9-14/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRMFCGBFOWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596110 | |
| Record name | Ethyl 2-(3-formylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131992-92-2 | |
| Record name | Ethyl 2-(3-formylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)








![7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6320851.png)



